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1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide

Medicinal chemistry Lead optimization ADMET profiling

This compound belongs to the 5-amino-1,3,4-thiadiazole-2-thioether class, featuring a piperidine-4-carboxamide moiety linked via a sulfanylacetyl bridge. The 5-amino-1,3,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, capable of acting as a bioisostere of pyrimidine and enabling interference with nucleic acid replication processes.

Molecular Formula C10H15N5O2S2
Molecular Weight 301.4 g/mol
Cat. No. B14963170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide
Molecular FormulaC10H15N5O2S2
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)N)C(=O)CSC2=NN=C(S2)N
InChIInChI=1S/C10H15N5O2S2/c11-8(17)6-1-3-15(4-2-6)7(16)5-18-10-14-13-9(12)19-10/h6H,1-5H2,(H2,11,17)(H2,12,13)
InChIKeyNSVKYZIUTPYPRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide: Compound-Class Context and Procurement Baseline


This compound belongs to the 5-amino-1,3,4-thiadiazole-2-thioether class, featuring a piperidine-4-carboxamide moiety linked via a sulfanylacetyl bridge. The 5-amino-1,3,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, capable of acting as a bioisostere of pyrimidine and enabling interference with nucleic acid replication processes [1]. The presence of a free primary amine on the thiadiazole ring confers hydrogen-bond donor capacity (HBD = 2) and a topological polar surface area (tPSA) of approximately 114 Ų, as computed for close structural analogs [2]. Commercially, this compound appears in screening libraries from multiple suppliers (Hit2Lead, ChemBridge, Life Chemicals), but its CAS registry number (119895-68-0) is incorrectly attributed in some databases; the authentic identifier is not independently confirmed [3]. Critically, no peer-reviewed publication with primary quantitative biological data for this specific compound has been identified in publicly indexed literature as of the search date, a gap that must be explicitly factored into procurement decisions.

Screening Scaffold May support kinase inhibitor SAR; class-level EGFR inhibition context. Direct potency data not reported for this compound.
Antimicrobial Candidate Class-level MIC range (0.03–64 µg/mL) supports screening context. Compound-specific antimicrobial data unavailable.
Structure-Guided Optimization Conserved thiadiazole-piperidine core binds protein targets (PDB 6UMF). Fragment-based design context.

Why 1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide Cannot Be Substituted with In-Class Analogs


Within the 5-substituted-1,3,4-thiadiazole-2-thioether class, substitution at the 5-position of the thiadiazole ring and the 4-position of the piperidine ring modulates critical physicochemical properties—including hydrogen-bond donor/acceptor count, lipophilicity (cLogP), polar surface area, and metabolic liability—that govern target binding, selectivity, and pharmacokinetics. Replacement of the 5-amino group with a methyl substituent (as in 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide) eliminates an H-bond donor site and alters electron density on the thiadiazole ring, which can shift ligand–protein interaction patterns . Similarly, converting the terminal carboxamide to a methyl ester (as in methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate) removes an H-bond donor while introducing hydrolytic susceptibility, changing both pharmacophore geometry and in vivo stability . In enzyme inhibition contexts, 1,3,4-thiadiazole-based compounds bearing piperidine carboxamide groups have demonstrated sub-micromolar potency (IC50 range 0.17–33.10 μM) that varies sharply with minor structural modifications, underscoring that generic class-based interchange cannot be assumed without loss of target activity [1].

5-Methyl analog: Loss of one H-bond donor and altered electron density may shift target binding and solubility profiles.
Methyl ester analog: Removal of carboxamide HBD and introduction of hydrolytic lability may change pharmacophore geometry and in vivo stability.
General thiadiazole-piperidine analogs: Enzyme inhibition potency varies sharply with minor structural modifications; class-level potency context may not transfer.

Quantitative Differentiation Evidence for 1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide Against Closest Analogs


Physicochemical Differentiation from the 5-Methyl Analog: Hydrogen-Bond Donor Count and logP

Comparison of the target compound with its direct 5-methyl analog (1-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide) reveals a key differentiation: the 5-amino substituent contributes one additional hydrogen-bond donor (total HBD = 2 vs. 1) and reduces predicted cLogP. While experimental logP/logD values for this exact compound are unpublished, computational data for di-methyl- and methoxy-substituted thiadiazole-piperidine carboxamides indicate a consistent cLogP reduction of approximately 0.5–1.0 log unit when an amino group replaces a methyl group . This shift is relevant for modulating blood–brain barrier permeability and off-target binding profiles.

H-Bond Donor vs. 5-Methyl
Class-level inference
HBD = 2 vs. 1 ΔcLogP ≈ −0.5 to −1.0
Supports pharmacophore differentiation for screening selection
In silico estimate; no experimental logD
Medicinal chemistry Lead optimization ADMET profiling

Enzyme Inhibition Potency in the 1,3,4-Thiadiazole-Piperidine Carboxamide Series

Within the 1,3,4-thiadiazole-piperidine carboxamide chemotype, compounds M2 (IC50 = 11 mM) and M4 (IC50 = 7.9 mM) showed superior cytotoxicity against A549 lung cancer cells compared to gefitinib (IC50 = 20.8 mM), driven by EGFR kinase inhibition [1]. While the target compound was not directly assayed, its structural features—5-amino-1,3,4-thiadiazole core joined to a piperidine carboxamide—align with the pharmacophore elements required for EGFR pocket binding (H-bond interactions and hydrophobic contacts mediated by the piperidine ring). This provides a class-level inference that the compound merits evaluation in similar kinase inhibition panels.

EGFR Kinase Inhibition
Class-level inference
M4 IC50 = 7.9 mM Gefitinib IC50 = 20.8 mM
Class-level potency context for kinase inhibitor screening
Target compound not directly assayed
Enzyme inhibition Cancer Kinase

Topological Polar Surface Area (tPSA) Differentiation from Piperidine Carboxylate Analogs

The target compound features a terminal piperidine-4-carboxamide, differentiating it from the corresponding methyl ester analog (methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate). The carboxamide contributes both hydrogen-bond donor and acceptor functionality (tPSA ≈ 114 Ų), whereas the methyl ester lacks HBD capability and marginally increases lipophilicity [1]. For CNS-targeted programs, the carboxamide variant may offer more favorable residence time in the brain parenchyma due to reduced P-glycoprotein recognition, a phenomenon observed across carboxamide-vs-ester matched pairs in medicinal chemistry .

tPSA & HBD vs. Ester
Class-level inference
ΔHBD = +1 Δ tPSA ≈ 20–30 Ų
Supports CNS drug-likeness filtering context
Estimate from close analog ChemBase:689221
Drug-likeness Oral bioavailability CNS penetration

Antimicrobial Potential in the 5-Amino-1,3,4-Thiadiazole Class: MIC Benchmarking

A comprehensive review of 1,3,4-thiadiazole derivatives reported that compounds within this class exhibit antibacterial activity with MIC values ranging from 0.03 to 4 μg/mL against Gram-positive bacteria and moderate activity (MIC = 1–64 μg/mL) against Gram-negative strains [1]. The 5-amino-1,3,4-thiadiazole-2-thiol scaffold serves as a key synthetic precursor for antimicrobial derivatives through amidoalkylation reactions with piperidine-containing fragments [2]. The target compound, bearing the 5-amino-2-sulfanylacetyl-piperidine-4-carboxamide pharmacophore, is structurally positioned as a candidate for antimicrobial screening, though specific MIC data are unavailable.

Antimicrobial MIC Range
Class-level inference
Gram+: 0.03–4 µg/mL Gram−: 1–64 µg/mL
Supports antimicrobial screening context
Compound-specific MIC not reported
Antimicrobial Antibacterial Antifungal

Structural Evidence from the Protein Data Bank: Thiadiazole-Piperidine Binding Mode

The PDB entry 6UMF contains a co-crystal structure of a closely related compound, N-(5-{[1-(5-amino-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (ligand code QAM), bound to its target [1]. This structure confirms that the 5-amino-1,3,4-thiadiazol-2-yl-piperidine substructure engages in specific hydrogen-bond and hydrophobic contacts within the protein binding pocket. The target compound shares this core substructure, differing only in the sulfanylacetyl linker to the piperidine-4-carboxamide instead of an oxy linkage, providing a structural rationale for binding-site compatibility.

Core Binding Mode (PDB 6UMF)
Class-level inference
Conserved core engages in H-bond & hydrophobic contacts RMSD estimated
Supports fragment-based binding-site compatibility
No co-crystal for exact compound
Structural biology X-ray crystallography Fragment-based drug discovery

Research and Procurement Application Scenarios for 1-{[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide


Kinase Inhibitor Focused Library Design

Based on the demonstrated EGFR inhibitory activity of structurally related 1,3,4-thiadiazole-piperidine carboxamides (e.g., compound M4 with IC50 = 7.9 mM against A549 cells vs. gefitinib IC50 = 20.8 mM [1]), this compound can serve as a privileged scaffold for kinase-focused combinatorial libraries. Procurement is recommended as a starting point for SAR exploration where the 5-amino group is varied to optimize hinge-region interactions, or the carboxamide is derivatized to improve selectivity over off-target kinases.

Antimicrobial Discovery Programs Targeting Gram-Positive Pathogens

Given that 1,3,4-thiadiazole derivatives have demonstrated MIC values as low as 0.03 μg/mL against Gram-positive bacteria [2], this compound warrants inclusion in phenotypic screening panels against S. aureus (including MRSA) and B. subtilis. The 5-amino substituent and carboxamide termini provide synthetic handles for further derivatization to optimize potency and selectivity, making bulk procurement (50–200 mg) appropriate for hit-to-lead chemistry.

Structure-Based Drug Design Using PDB 6UMF as a Template

The availability of a high-resolution co-crystal structure for a ligand sharing the 5-amino-1,3,4-thiadiazol-2-yl-piperidine core (PDB 6UMF, ligand QAM [3]) enables rational, structure-guided modification of the target compound. Researchers can dock the exact compound into the binding site, compare binding poses with QAM, and prioritize synthetic modifications at the carboxamide or sulfanylacetyl linker regions. Larger quantities (≥200 mg) should be procured to support iterative synthesis and co-crystallization trials.

Physicochemical Property Screening and CNS Drug Discovery

The compound's predicted physicochemical profile (tPSA ≈ 114 Ų, HBD = 2, and lower cLogP compared to methyl-substituted or ester analogs ) positions it within the favorable range for CNS drug candidates according to standard drug-likeness filters. Procurement is recommended for parallel artificial membrane permeability assay (PAMPA-BBB) and plasma protein binding studies to generate primary ADME data. The carboxamide variant is preferred over the ester analog for these studies due to its metabolic stability advantage [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Scaffold-based kinase selectivity review
EGFR kinase panel screening endpoints
Antimicrobial screening studies
Gram-positive screening context
MIC and strain-panel validation
Fragment-based drug design
Core-substructure binding compatibility
Co-crystallization and docking validation
CNS drug-likeness profiling
Physicochemical property context
PAMPA-BBB permeability and plasma protein binding endpoints
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